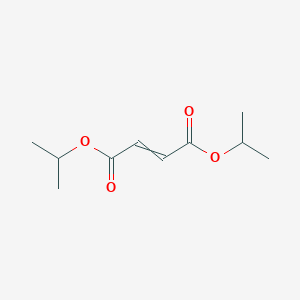

Diisopropylmaleat

Übersicht

Beschreibung

Diisopropyl maleate is an organic compound with the chemical formula C10H16O4. It is a diester of maleic acid and isopropyl alcohol. This compound is a colorless to pale yellow liquid that is soluble in many organic solvents. It is primarily used as an intermediate in the synthesis of various chemicals and polymers .

Wissenschaftliche Forschungsanwendungen

Diisopropyl maleate has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds and polymers.

Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the production of coatings, adhesives, and plasticizers.

Wirkmechanismus

Target of Action

Diisopropyl maleate is a chemical compound with the molecular formula C10H16O4 It’s known that maleate compounds often interact with enzymes and other proteins, altering their function .

Mode of Action

It’s known that maleate compounds can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes . This interaction can lead to changes in the enzyme’s conformation and function, affecting the metabolic reactions they catalyze.

Biochemical Pathways

Maleate compounds are known to interfere with several metabolic pathways, including the citric acid cycle . They can disrupt these pathways by inhibiting key enzymes, leading to downstream effects on cellular metabolism.

Pharmacokinetics

It’s known that the compound is a liquid at room temperature with a boiling point of 25796°C and a density of 09941 g/mL at 20°C . These properties may influence its bioavailability and pharmacokinetics.

Action Environment

Environmental factors can influence the action, efficacy, and stability of diisopropyl maleate. For instance, temperature can affect the compound’s physical state and solubility, potentially influencing its bioavailability and pharmacokinetics . Additionally, the compound’s interaction with other substances in the environment, such as strong oxidizing agents and acidic substances, should be avoided to prevent dangerous reactions .

Biochemische Analyse

Biochemical Properties

Diisopropyl maleate interacts with various enzymes and proteins in biochemical reactions. For instance, it has been used as an acylating agent in reactions catalyzed by lipase B from Candida antarctica . The nature of these interactions involves the transfer of an acyl group from diisopropyl maleate to the amine, resulting in the formation of a new amide bond .

Molecular Mechanism

At the molecular level, diisopropyl maleate exerts its effects through its ability to donate an acyl group in enzymatic reactions . This can lead to changes in the structure and function of biomolecules, potentially influencing enzyme activity and gene expression.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Diisopropyl maleate can be synthesized through the esterification of maleic anhydride with isopropyl alcohol. The reaction typically requires a catalyst such as sulfuric acid or acetic acid to proceed efficiently. The general reaction is as follows:

Maleic anhydride+Isopropyl alcohol→Diisopropyl maleate+Water

The reaction is carried out under reflux conditions to ensure complete conversion of the reactants .

Industrial Production Methods: In industrial settings, the production of diisopropyl maleate involves the continuous esterification of maleic anhydride with isopropyl alcohol in the presence of a catalyst. The reaction mixture is then distilled to separate the product from the by-products and unreacted starting materials .

Analyse Chemischer Reaktionen

Types of Reactions: Diisopropyl maleate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, diisopropyl maleate can be hydrolyzed to maleic acid and isopropyl alcohol.

Addition Reactions: It can participate in addition reactions with nucleophiles such as amines and alcohols to form corresponding adducts.

Polymerization: Diisopropyl maleate can be polymerized to form polyesters and other polymeric materials.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions, water.

Addition Reactions: Nucleophiles like amines or alcohols, often under mild conditions.

Polymerization: Catalysts such as peroxides or other radical initiators.

Major Products:

Hydrolysis: Maleic acid and isopropyl alcohol.

Addition Reactions: Various adducts depending on the nucleophile used.

Polymerization: Polyesters and other polymeric materials.

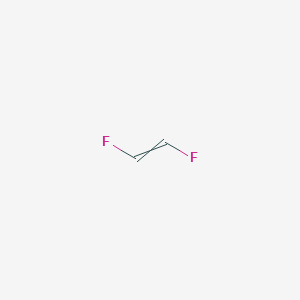

Vergleich Mit ähnlichen Verbindungen

Diisopropyl fumarate: Similar in structure but differs in the position of the double bond.

Diethyl maleate: Similar ester but with ethyl groups instead of isopropyl groups.

Dimethyl maleate: Another similar ester with methyl groups instead of isopropyl groups.

Uniqueness: Diisopropyl maleate is unique due to its specific ester groups, which impart distinct physical and chemical properties. Its solubility in organic solvents and reactivity make it particularly useful in various industrial and research applications .

Eigenschaften

CAS-Nummer |

10099-70-4 |

|---|---|

Molekularformel |

C10H16O4 |

Molekulargewicht |

200.23 g/mol |

IUPAC-Name |

dipropan-2-yl but-2-enedioate |

InChI |

InChI=1S/C10H16O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h5-8H,1-4H3 |

InChI-Schlüssel |

FNMTVMWFISHPEV-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C=CC(=O)OC(C)C |

Isomerische SMILES |

CC(C)OC(=O)/C=C\C(=O)OC(C)C |

Kanonische SMILES |

CC(C)OC(=O)C=CC(=O)OC(C)C |

Siedepunkt |

280.0 °C |

melting_point |

2.1 °C |

| 10099-70-4 | |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Diisopropyl maleate in the asymmetric Michael addition reaction described in the research?

A1: Diisopropyl maleate acts as the Michael acceptor in the reaction. [] This means it contains an electron-withdrawing group (the two ester groups) conjugated to a carbon-carbon double bond. This configuration makes the double bond electron-deficient, allowing it to react with electron-rich nucleophiles, such as thiophenol in this case, in a Michael addition reaction.

Q2: How does the use of cinchonine affect the reaction with Diisopropyl maleate?

A2: Cinchonine acts as a chiral catalyst in the reaction. [] Its presence allows the Michael addition of thiophenol to Diisopropyl maleate to proceed asymmetrically, resulting in the preferential formation of one enantiomer of the product, Diisopropyl phenylthiosuccinate. The research specifically reports achieving an 81% optical purity for the (S)-(−)-Diisopropyl phenylthiosuccinate enantiomer.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B157975.png)

![1,2,3,4,7,7-Hexachloro-5-(2,2,3,3-tetrafluorocyclobutyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B157993.png)